5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine-2-boronic acid pinacol ester
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Overview
Description
5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine-2-boronic acid pinacol ester is a chemical compound with the molecular formula C13H18BNO4S2. It is a boronic acid ester derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine-2-boronic acid pinacol ester typically involves the following steps:
Formation of the Thieno[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-c]pyridine core.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride.
Boronic Acid Ester Formation: The final step involves the formation of the boronic acid ester by reacting the intermediate with pinacol borane under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic acid ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Thiols and Thioethers: Formed from reduction reactions.
Scientific Research Applications
5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine-2-boronic acid pinacol ester primarily involves its role as a boronic acid ester in Suzuki-Miyaura coupling reactions. The compound acts as a nucleophile, where the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This results in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- 5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-boronic acid pinacol ester
Uniqueness
5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine-2-boronic acid pinacol ester is unique due to the presence of both the methanesulfonyl group and the boronic acid ester group. This combination imparts distinct reactivity and stability, making it a versatile reagent in various chemical transformations.
Properties
IUPAC Name |
5-methylsulfonyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4S2/c1-13(2)14(3,4)20-15(19-13)12-8-10-9-16(22(5,17)18)7-6-11(10)21-12/h8H,6-7,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQGKYLADJHZCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)CCN(C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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